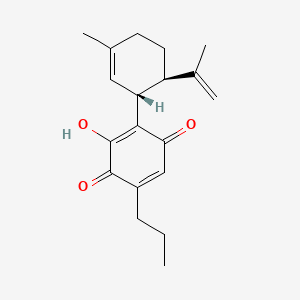![molecular formula C12H18OS B14079316 1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene CAS No. 86636-08-0](/img/structure/B14079316.png)
1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]-: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with an isopropoxy group and an isopropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Substitution Reactions: The introduction of the isopropoxy group and the isopropylthio group is achieved through substitution reactions. Common reagents used in these reactions include isopropyl alcohol and isopropylthiol.
Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- can undergo oxidation reactions, where the isopropylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isopropylthio group to a thiol group.
Substitution: The compound can participate in further substitution reactions, where the isopropoxy or isopropylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Various Substituted Benzene Derivatives: From substitution reactions.
Scientific Research Applications
Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- involves its interaction with specific molecular targets. The isopropylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1-methylethoxy)-3-[(1-methylethyl)thio]-: Similar structure but different position of the isopropylthio group.
Benzene, 1-(1-methylethoxy)-2-[(1-methylethyl)thio]-: Another positional isomer with different chemical properties.
Uniqueness
Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers.
Properties
CAS No. |
86636-08-0 |
|---|---|
Molecular Formula |
C12H18OS |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
1-propan-2-yloxy-4-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C12H18OS/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3 |
InChI Key |
HCSAKFKFEDXIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


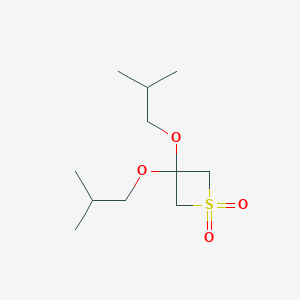




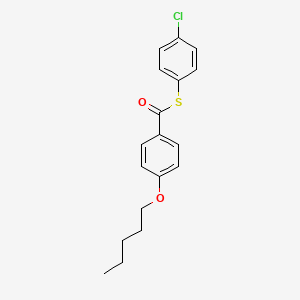
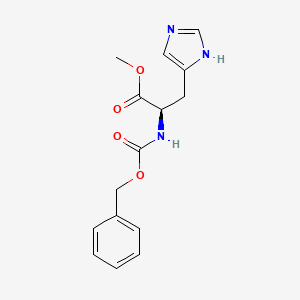
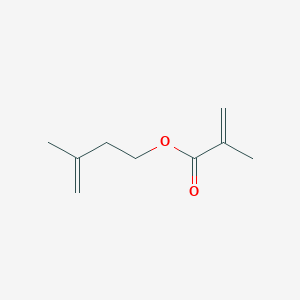
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14079280.png)


![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
